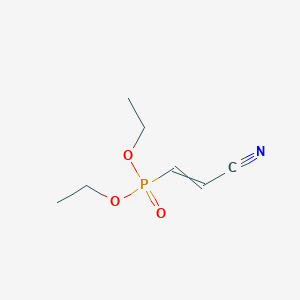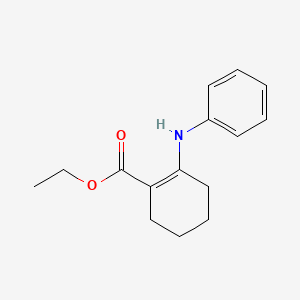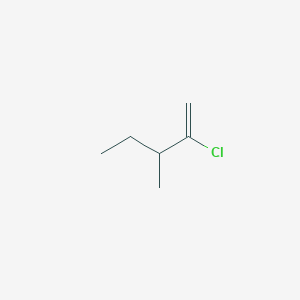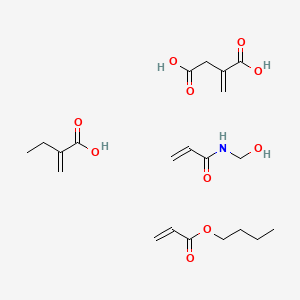
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable material for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide involves the polymerization of butyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide with butanedioic acid, methylene-. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques. The reaction conditions are carefully monitored to maintain the quality and consistency of the polymer .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of different products.
Substitution: Replacement of one functional group with another, which can alter the properties of the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Scientific Research Applications
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex compounds and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications and material science .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2-methylene-, polymer with butyl 2-methyl-2-propenoate: Similar in structure but with different substituents, leading to varied properties and applications.
Itaconic acid: Another related compound with distinct chemical behavior and uses.
Uniqueness
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is unique due to its specific combination of monomers, which imparts unique properties such as enhanced stability, reactivity, and versatility in applications .
Properties
CAS No. |
51999-23-6 |
|---|---|
Molecular Formula |
C21H33NO10 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid |
InChI |
InChI=1S/C7H12O2.C5H6O4.C5H8O2.C4H7NO2/c1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3-4(2)5(6)7;1-2-4(7)5-3-6/h4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);2-3H2,1H3,(H,6,7);2,6H,1,3H2,(H,5,7) |
InChI Key |
JHMXXPSRHROLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCC(=C)C(=O)O.C=CC(=O)NCO.C=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
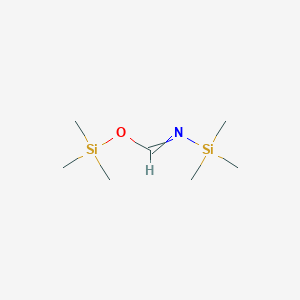
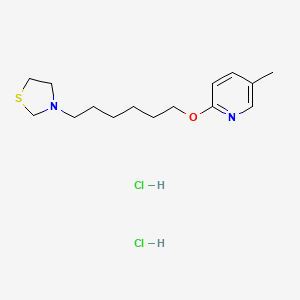
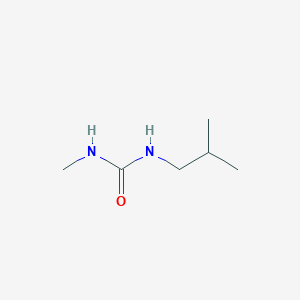
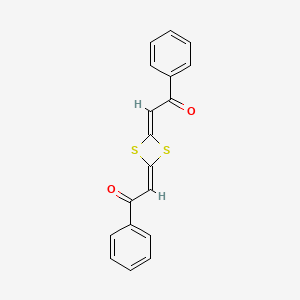
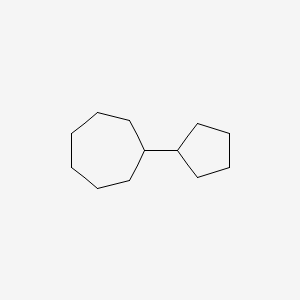
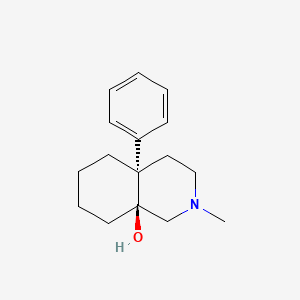
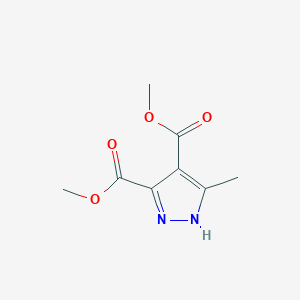
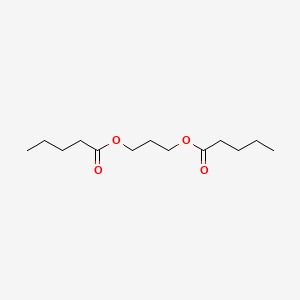
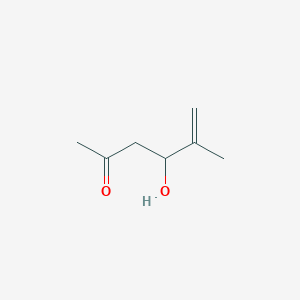
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
